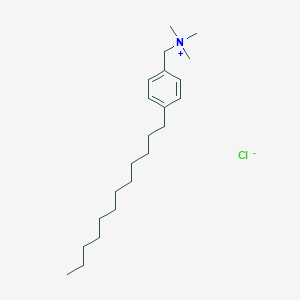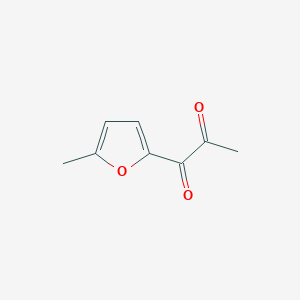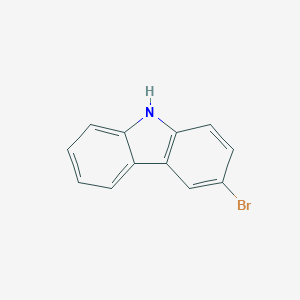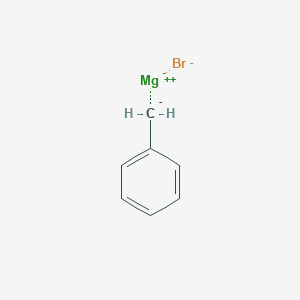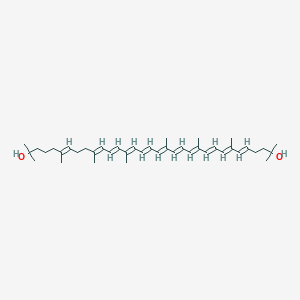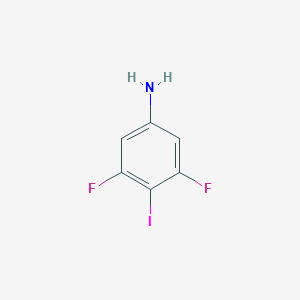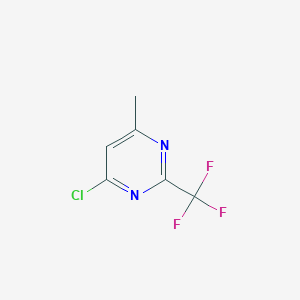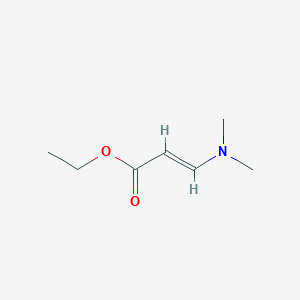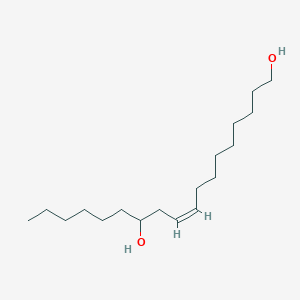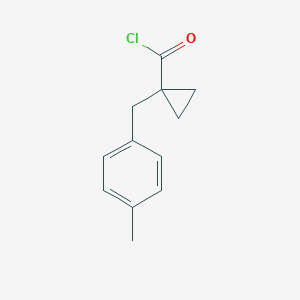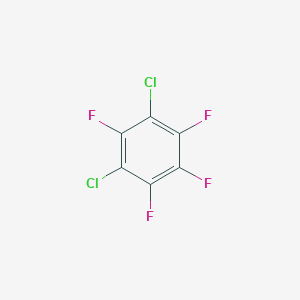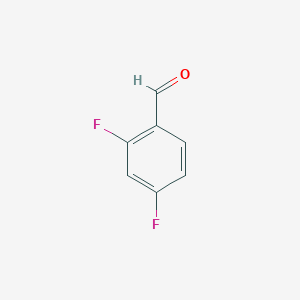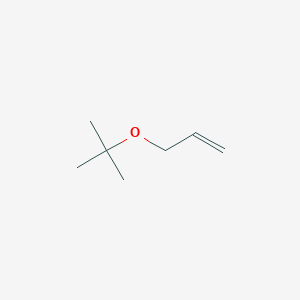
1-Propene, 3-(1,1-dimethylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propene, 3-(1,1-dimethylethoxy)-, also known as tert-butyl vinyl ether, is a colorless, flammable liquid used in the production of polymers, resins, and other chemicals. It is commonly used as a solvent and as a fuel additive due to its high octane rating.
Mecanismo De Acción
The mechanism of action of 1-Propene, 3-(1,1-dimethylethoxy)- is not well understood. It is believed to act as a solvent and a fuel additive by dissolving organic compounds and improving the combustion efficiency of gasoline engines. Its potential use as a monomer in the production of polymers and resins is still being studied.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-Propene, 3-(1,1-dimethylethoxy)-. It is considered to be a relatively safe compound with low toxicity. However, it should be handled with care as it is flammable and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Propene, 3-(1,1-dimethylethoxy)- has several advantages for lab experiments. It is a versatile solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, it has some limitations. It is flammable and should be handled with care. It also has a low boiling point, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Propene, 3-(1,1-dimethylethoxy)-. One area of research is the development of new methods for synthesizing the compound that are more efficient and environmentally friendly. Another area of research is the study of its potential use as a monomer in the production of polymers and resins. Additionally, it could be studied for its potential use in other applications, such as in the production of pharmaceuticals or as a fuel additive in alternative fuel sources.
Métodos De Síntesis
1-Propene, 3-(1,1-dimethylethoxy)- can be synthesized through the reaction of tert-butanol with acetylene in the presence of a catalyst. The reaction produces 1-Propene, 3-(1,1-dimethylethoxy)- vinyl ether and water. This method is commonly used in industrial settings to produce large quantities of the compound.
Aplicaciones Científicas De Investigación
1-Propene, 3-(1,1-dimethylethoxy)- has several scientific research applications. It is commonly used as a solvent in organic chemistry experiments due to its ability to dissolve a wide range of organic compounds. It is also used as a fuel additive to improve the performance of gasoline engines. Additionally, it has been studied for its potential use as a monomer in the production of polymers and resins.
Propiedades
Número CAS |
1471-04-1 |
|---|---|
Nombre del producto |
1-Propene, 3-(1,1-dimethylethoxy)- |
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
2-methyl-2-prop-2-enoxypropane |
InChI |
InChI=1S/C7H14O/c1-5-6-8-7(2,3)4/h5H,1,6H2,2-4H3 |
Clave InChI |
FHVRTMVXBVDWCK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC=C |
SMILES canónico |
CC(C)(C)OCC=C |
Otros números CAS |
1471-04-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



